5,5'-Dibromo BAPTA (tetrapotassium)
CAS No.:
Cat. No.: VC16639949
Molecular Formula: C22H18Br2K4N2O10
Molecular Weight: 786.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18Br2K4N2O10 |
|---|---|
| Molecular Weight | 786.6 g/mol |
| IUPAC Name | tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate |
| Standard InChI | InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
| Standard InChI Key | OAUHFSHYBXGERY-UHFFFAOYSA-J |
| Canonical SMILES | C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5,5'-Dibromo BAPTA (tetrapotassium) features a symmetric ethane-1,2-diyl backbone bridged by two 2-aminophenoxy groups, each substituted with bromine atoms at the 5-position (Figure 1). The tetraacetic acid moieties are deprotonated and bound to potassium ions, rendering the compound water-soluble . This structure optimizes calcium coordination through eight oxygen atoms from carboxylate and ether groups, forming a stable octadentate complex .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 786.59 g/mol | |
| Solubility | Water-soluble | |
| Dissociation Constant (Kd) | 3.6 µM (Ca²⁺, Mg²⁺-free) | |
| Storage Conditions | 4°C, protected from light |
Spectral and Stability Characteristics
The compound exhibits a UV absorption peak at 287 nm in methanol, with a molar extinction coefficient () of 5,900 M⁻¹cm⁻¹ . Stability studies indicate no degradation under refrigeration for over six months, though prolonged exposure to light or acidic conditions may hydrolyze the potassium salts .
Calcium Chelation Mechanism
Binding Thermodynamics
The chelation reaction follows the equilibrium:
This value, measured in Mg²⁺-free buffers, reflects a 10-fold higher affinity for Ca²⁺ over Mg²⁺, enabling precise control of free calcium in experimental systems . The Bromine substituents electron-withdrawing effects stabilize the calcium complex, reducing proton competition at physiological pH.
Selectivity Profile
Biological Applications in Cellular Research
Modulation of Calcium Signaling
In hippocampal CA1 neurons, intracellular infusion of 1 mM 5,5'-Dibromo BAPTA induces a steady-state outward K⁺ current () of ~300 pA at −60 mV, attributable to chelator-driven suppression of calcium-activated potassium channels . This effect is reversible by noradrenaline (10 µM) or 8-Br-cAMP (100 µM), implicating cAMP-dependent pathways in calcium-buffering cross-talk .
Disease Modeling
By clamping cytosolic Ca²⁺ at ≤100 nM, this chelator has unmasked calcium’s role in:
-
Neurodegeneration: Attenuating NMDA receptor excitotoxicity in glutamate-challenged cortical neurons .
-
Cardiac Arrhythmias: Suppressing spontaneous contractions in calcium-overloaded cardiomyocytes.
Comparative Analysis with BAPTA Derivatives
Table 2: Affinity and Selectivity of BAPTA Variants
| Compound | (Ca²⁺) | Mg²⁺ Interference | Key Application |
|---|---|---|---|
| 5,5'-Dibromo BAPTA | 3.6 µM | Low | Neuronal Ca²⁺ clamping |
| 5,5'-Dimethyl BAPTA | 0.15 µM | None | High-affinity buffering |
| 5,5'-Dinitro BAPTA | 7.5 mM | High | Low-affinity perfusion |
Data adapted from INTERCHIM and Biotium . The dibromo derivative balances moderate affinity with pH insensitivity, unlike nitro-substituted analogs whose shifts 10-fold per pH unit .
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